Differentiated Lipophilicity (LogP) for Enhanced Non-Polar Solvent Power vs. Linear and Other Branched Isomers
Hexane, 1-(hexyloxy)-5-methyl- exhibits a higher calculated LogP (4.40960) compared to the linear analog di-n-hexyl ether (experimental LogP ~3.2) and distinct from other methyl-branched isomers, providing quantifiable evidence of its greater hydrophobicity [1][2]. This difference in lipophilicity is a direct consequence of the specific 5-methyl substitution pattern, which influences the molecule's ability to dissolve non-polar analytes and affects its partitioning behavior in extraction and chromatographic systems.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.40960 (Calculated LogP) |
| Comparator Or Baseline | Di-n-hexyl ether (experimental LogP ~3.2) |
| Quantified Difference | ~1.2 LogP unit increase (approx. 16x greater lipophilicity) |
| Conditions | Computational prediction for CAS 74421-19-5; experimental value for comparator from literature. |
Why This Matters
For applications requiring maximum hydrophobicity and minimal water miscibility—such as in extraction of highly non-polar compounds, as a solvent for water-sensitive reactions, or in reverse-phase chromatographic methods—the 5-methyl isomer offers a quantifiably higher and potentially more favorable LogP profile than its linear counterpart.
- [1] ChemSrc. 1-(Hexyloxy)-5-methylhexane. CAS 74421-19-5. View Source
- [2] PubChem. Di-n-hexyl ether. CAS 112-58-3. (Experimental LogP value of 3.2) View Source
